(R)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

Description

Molecular Structure Analysis

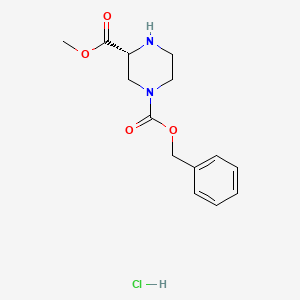

(R)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a chiral piperazine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The core structure is substituted with a benzyl ester group at the N1 position and a methyl ester group at the N3 position, forming a dicarboxylate framework. The hydrochloride salt introduces a chloride counterion, enhancing the compound’s solubility in polar solvents.

The molecular formula is C₁₄H₁₉ClN₂O₄ , with a molecular weight of 314.76 g/mol . Key functional groups include:

- Benzyloxycarbonyl (Cbz) group : Attached to the N1 nitrogen, providing steric bulk and influencing reactivity.

- Methyl ester : Positioned at the N3 nitrogen, contributing to the compound’s lipophilicity.

- Piperazine ring : Adopts a chair conformation in solution, with the (R)-configured methyl group inducing axial chirality.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₉ClN₂O₄ | |

| Molecular Weight | 314.76 g/mol | |

| SMILES Notation | COC(=O)[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |

Stereochemical Considerations

The compound’s (R)-configuration at the C3 position of the piperazine ring is critical for its stereoselective interactions in synthetic and biological contexts. This chiral center arises from the methyl group’s spatial orientation, which influences the molecule’s three-dimensional geometry. Nuclear magnetic resonance (NMR) studies confirm the absolute configuration through distinct coupling constants and nuclear Overhauser effects (NOEs) between the methyl group and adjacent protons. Enantiomeric purity is typically verified via chiral high-performance liquid chromatography (HPLC), with reported enantiomeric excess (ee) values exceeding 95%.

Crystallographic Data

Crystallographic data for this compound remain limited in public databases. However, analogous piperazine derivatives exhibit monoclinic crystal systems with P2₁ space groups, suggesting potential similarities in packing arrangements. X-ray diffraction studies of related hydrochlorides reveal hydrogen-bonding networks between the protonated piperazine nitrogen and chloride ions, stabilizing the crystal lattice. Experimental density and unit cell parameters are not yet reported for this specific compound.

Properties

IUPAC Name |

1-O-benzyl 3-O-methyl (3R)-piperazine-1,3-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTDRWBNFLCGPG-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662615 | |

| Record name | 1-Benzyl 3-methyl (3R)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217442-12-0 | |

| Record name | 1-Benzyl 3-methyl (3R)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stereoselective Synthesis from N-Benzyl-3-Methyl-4-Piperidone

The foundational approach involves chiral resolution of N-benzyl-3-methyl-4-piperidone, followed by cis-selective reduction and Mitsunobu inversion to install the trans-amine configuration. In a representative procedure:

-

Chiral Resolution : Diastereomeric salt formation using (S)-mandelic acid achieves enantiomeric excess >99%.

-

Cis-Reduction : Sodium borohydride in methanol selectively reduces the ketone to the cis-alcohol (dr >20:1).

-

Mitsunobu Reaction : Triphenylphosphine and diethyl azodicarboxylate (DEAD) invert the alcohol to the trans-amine, yielding (3R,4R)-1-benzyl-3-methyl-4-aminopiperidine.

This route emphasizes scalability, with reported yields of 86–91% for critical steps.

Dicarboxylation and Esterification Strategies

Introduction of the benzyl and methyl carboxylate groups proceeds via sequential protection and acylation:

-

Boc Protection : Tert-butyl dicarbonate (Boc₂O) protects the secondary amine of (R)-piperazine-3-carboxylic acid.

-

Benzylation : Benzyl carbonochloridate reacts with the free amine in ethyl acetate/water biphasic system (NaHCO₃ buffer), achieving 86% yield.

-

Methyl Esterification : Thionyl chloride-mediated esterification of the carboxylic acid with methanol furnishes the methyl ester.

Critical Parameters :

Hydrochloride Salt Formation

The final step involves protonation with hydrogen chloride (HCl) in dioxane or diethyl ether:

-

Procedure : The free base is dissolved in anhydrous dioxane, treated with 4M HCl/dioxane (5 equiv), and stirred for 1 hour. Precipitation with hexane yields the hydrochloride salt (95% purity by LCMS).

-

Characterization :

Optimization and Process-Scale Considerations

Solvent and Catalyst Screening

-

Solvents : DMF and DMA (dimethylacetamide) improve solubility for bulky intermediates but require rigorous drying to prevent hydrolysis.

-

Catalysts : Triethylamine (Et₃N) and NaHCO₃ are preferred over pyridine for milder conditions and easier workup.

Physicochemical Properties and Stability

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₉ClN₂O₄ | |

| Molar Mass (g/mol) | 314.76 | |

| Density (g/cm³) | 1.212 | |

| Boiling Point (°C) | 406.5 | |

| Storage Conditions | 2–8°C (desiccated) |

Stability Notes :

-

Hydrolytically sensitive; acetonitrile/water mixtures (≥70% organic) prevent ester degradation during HPLC analysis.

-

Light exposure induces racemization; amber glassware recommended for long-term storage.

Industrial-Scale Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the ester groups, converting them to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Alcohol derivatives of the ester groups.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its piperazine core is a common motif in many biologically active compounds, making it useful in drug discovery and development.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of ®-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to target sites and modulate their activity. The benzyl and methyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Enantiomeric Pair: (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

The (S)-enantiomer (CAS: 1217471-97-0) shares the same molecular formula and weight as the (R)-form but differs in stereochemistry . Key distinctions include:

tert-Butyl-Substituted Analog: (R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

This analog (CAS: 1251903-83-9) replaces the benzyl group with a tert-butyl moiety , resulting in a smaller molecular formula (C₁₁H₂₁ClN₂O₄ ) and lower molecular weight (280.75 g/mol ) . Key comparisons:

Non-Chiral Analog: 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

The non-chiral analog (CAS: 129799-11-7) lacks stereochemical specification and has a molecular weight of 278.30 g/mol (C₁₄H₁₈N₂O₄), differing due to the absence of a hydrochloride in some forms . Differences include:

Piperazine Core Derivatives: Broader Structural Comparisons

- Used in non-pharmaceutical applications, highlighting the importance of ester substituents in the target compound’s medicinal relevance .

- Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS: 175406-94-7): Features a ketone group, reducing versatility in synthesis compared to the dicarboxylate structure of the target compound .

Biological Activity

(R)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a synthetic compound with a complex structure that includes a piperazine ring and two carboxylate functionalities. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉ClN₂O₄

- Molar Mass : 314.76 g/mol

- Appearance : White or off-white crystalline solid

- Stability : Stable at room temperature, typically stored under inert conditions at 2°C to 8°C to maintain integrity.

The compound's structure suggests potential interactions with various neurotransmitter systems, particularly those related to serotonin and dopamine receptors, which are critical for mood regulation and neurological functions.

Interaction with Neurotransmitter Systems

Research indicates that this compound may act as an inhibitor or modulator of neurotransmitter systems. Preliminary studies suggest its binding affinity to serotonin and dopamine receptors, indicating potential applications in treating mood disorders and neurological conditions .

While the specific mechanism of action remains largely uncharacterized, it is hypothesized that the compound could influence various biological pathways through receptor modulation. The interaction with serotonin and dopamine receptors is particularly noteworthy due to their roles in mental health disorders .

Case Studies and Experimental Data

A limited number of studies have explored the pharmacological effects of this compound. However, existing literature highlights its potential as a pharmacological agent:

- Study on Receptor Binding : Interaction studies demonstrated that the compound exhibits binding affinity to serotonin and dopamine receptors. This suggests its potential use in treating conditions such as depression or anxiety disorders .

- Comparative Analysis : In comparison with other similar compounds, this compound shows unique biological properties stemming from its stereochemistry. This uniqueness may confer distinct therapeutic effects compared to analogs like (S)-1-benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride .

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 1217442-12-0 | Enantiomer with potential different biological activity. |

| (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride | 1217444-22-8 | Similar structure but with variations affecting activity. |

Potential Applications

Given its interaction with neurotransmitter systems, this compound may have several therapeutic applications:

- Mood Disorders : Its potential as a modulator of serotonin and dopamine suggests possible uses in treating depression and anxiety.

- Neurological Conditions : Further investigation is warranted to explore its efficacy in conditions such as schizophrenia or bipolar disorder.

Q & A

Q. Methodological Example :

Starting Materials : Piperazine derivatives (e.g., tert-butyl piperazine carboxylate) are functionalized with benzyl and methyl esters .

Reduction : Catalytic hydrogenation or SnCl₂-mediated reduction for nitro or ketone intermediates .

Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) yields high-purity product .

Q. Table 1: Synthesis Optimization Parameters

How is the compound characterized to confirm its structure and purity?

Basic Question

Key Techniques :

- ¹H/¹³C NMR : Assigns proton/carbon environments (e.g., δ 7.96 ppm for aromatic protons, δ 1.38 ppm for tert-butyl groups) .

- LCMS : Validates molecular weight (e.g., [M+H]⁺ = 280.75) and detects impurities .

- X-ray Crystallography : Resolves absolute configuration using SHELX software for refinement .

Critical Analysis : Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from residual solvents or diastereomeric impurities, necessitating repeat purification .

What are the stability considerations for this compound under different storage conditions?

Basic Question

Q. Table 2: Stability Assessment

| Condition | Observed Degradation | Mitigation Strategy |

|---|---|---|

| Room Temperature | 5% degradation over 30 days | Use desiccants and airtight vials |

| Aqueous Solution | Rapid hydrolysis at pH < 5 | Avoid aqueous buffers in assays |

How to assess and ensure enantiomeric purity during synthesis?

Advanced Question

Methods :

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol gradients (e.g., 95:5) to resolve enantiomers .

- X-ray Diffraction : Confirms absolute (R)-configuration via anomalous dispersion effects .

Data Contradictions : Discrepancies in optical rotation values across studies may stem from residual solvents; cross-validate with multiple techniques .

How to resolve contradictions in reported biological activities?

Advanced Question

Approach :

- Purity Verification : Re-test compound batches using LCMS and NMR to rule out impurities influencing activity .

- Assay Conditions : Compare buffer pH, temperature, and cell lines used (e.g., antimicrobial activity varies with Gram-positive vs. Gram-negative models) .

Case Study : A 2024 study found divergent IC₅₀ values in kinase inhibition assays due to DMSO concentration differences (2% vs. 0.5%) .

What strategies optimize synthesis yield and minimize impurities?

Advanced Question

Key Factors :

- Catalyst Selection : SnCl₂ vs. Pd/C for nitro reductions—SnCl₂ offers faster kinetics but requires post-reaction neutralization .

- Temperature Control : Lower temperatures (0–25°C) during esterification reduce side reactions .

- Workup Protocols : Liquid-liquid extraction (EtOAC/H₂O) removes polar impurities before chromatography .

Q. Table 3: Yield Optimization

| Variable | Optimal Range | Yield Improvement |

|---|---|---|

| Reaction Time | 16–24 hours | 15–20% increase |

| Solvent Ratio | EtOAc:Hexane = 1:2 | Reduced co-elution |

What computational methods predict the compound’s interaction with biological targets?

Advanced Question

Approach :

- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., proteases, kinases) using PDB structures .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

Limitations : False positives may arise from rigid docking; validate with experimental ITC or SPR binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.